molecular formula C₁₃H₁₃NO₅ B1159095 3R-Benzyl-L-glutamate NCA

3R-Benzyl-L-glutamate NCA

Cat. No.: B1159095
M. Wt: 263.25
Attention: For research use only. Not for human or veterinary use.
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Description

3R-Benzyl-L-glutamate NCA is a useful research compound. Its molecular formula is C₁₃H₁₃NO₅ and its molecular weight is 263.25. The purity is usually 95%.
BenchChem offers high-quality 3R-Benzyl-L-glutamate NCA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3R-Benzyl-L-glutamate NCA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₃H₁₃NO₅

Molecular Weight

263.25

Origin of Product

United States

Synthesis and Purification of 3r Benzyl L Glutamate Nca Monomer

The synthesis of 3R-Benzyl-L-glutamate N-carboxyanhydride (NCA), also commonly known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a well-documented process primarily achieved through the cyclization of its corresponding amino acid, γ-benzyl-L-glutamate. researchgate.net This transformation is typically accomplished using a phosgenating agent, such as triphosgene (B27547) or diphosgene, in an anhydrous solvent. rsc.orgmdpi.comrsc.org This method is a variation of the classic Fuchs-Farthing technique.

The general procedure involves reacting γ-benzyl-L-glutamate with triphosgene or diphosgene in a dried solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). mdpi.comrsc.org The reaction is often conducted at elevated temperatures (e.g., 60°C to 105°C) for several hours under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with atmospheric moisture. rsc.orgrsc.org Some protocols incorporate an HCl scavenger, like limonene, to neutralize the hydrochloric acid byproduct generated during the reaction. researchgate.netrsc.org

Purification of the resulting crude product is critical to remove impurities that could interfere with subsequent polymerization reactions. researchgate.net The standard method for purification is recrystallization. mdpi.com This process typically involves dissolving the crude NCA monomer in a suitable solvent, such as THF or ethyl acetate, followed by precipitation in a cold non-solvent, most commonly n-hexane. researchgate.netmdpi.comrsc.org This recrystallization step is often repeated multiple times to achieve a high degree of purity. rsc.org The final product, a white crystalline solid, is then filtered and dried under vacuum to remove any residual solvents. researchgate.netmdpi.com The purity of the final monomer is typically verified using analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. researchgate.netrsc.org

The following table summarizes typical parameters found in the literature for the synthesis and purification of this monomer.

ParameterDetailsSource(s)
Starting Material γ-Benzyl-L-glutamate mdpi.comrsc.org
Phosgenating Agent Triphosgene or Diphosgene rsc.orgrsc.org
Solvent(s) Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate mdpi.comrsc.org
Reaction Conditions 60-105 °C, 2-3 hours, under Nitrogen or Argon rsc.orgrsc.org
Purification Method Repeated Recrystallization rsc.org
Recrystallization Solvents THF/hexane or Ethyl Acetate/hexane mdpi.comrsc.org
Typical Yield 80-92% researchgate.netsciengine.com

Storage Conditions and Stability Considerations for 3r Benzyl L Glutamate Nca

The stability of the 3R-Benzyl-L-glutamate NCA monomer is highly dependent on its storage conditions, primarily due to its susceptibility to moisture-induced degradation and polymerization. Proper storage is essential to maintain its purity and reactivity for its intended use in ring-opening polymerization.

Research indicates that the purified, crystalline monomer is stable for extended periods when stored under appropriate conditions. pku.edu.cn It is highly recommended to store the compound at low temperatures, with sources specifying refrigeration between 2°C - 8°C or freezing at -20°C. rsc.orgas-1.co.jpbiosynth.com One study noted that the purified monomer showed no noticeable change in properties for more than six months when stored at -30°C in a moisture-free glovebox. pku.edu.cn

To ensure stability, the monomer must be protected from moisture. pku.edu.cn This is achieved by keeping it in a tightly sealed container in a dry environment. biosynth.comfishersci.no Furthermore, storage under an inert gas atmosphere, such as nitrogen or argon, is frequently advised to prevent degradation. rsc.orgbiosynth.com The use of Schlenk techniques for filtration and storage helps to avoid impurities and significantly enhances storage stability. rsc.org It is also noted that the compound is unstable in solution, making proper dry, solid-state storage paramount. cymitquimica.com

The table below outlines the recommended storage conditions to ensure the long-term stability of 3R-Benzyl-L-glutamate NCA.

ParameterRecommended ConditionRationaleSource(s)
Temperature -20°C (or 2°C - 8°C)Minimizes degradation and spontaneous polymerization rsc.orgas-1.co.jpbiosynth.com
Atmosphere Inert gas (Nitrogen or Argon)Prevents reaction with atmospheric components rsc.orgbiosynth.com
Moisture Level Dry / AnhydrousPrevents hydrolysis of the anhydride (B1165640) ring pku.edu.cnfishersci.no
Container Tightly sealed containerProtects from atmospheric moisture and contaminants biosynth.comfishersci.no
Reported Stability > 6 monthsWhen stored at -30°C in a moisture-free environment pku.edu.cn

Mechanistic Investigations of 3r Benzyl L Glutamate Nca Ring Opening Polymerization

Fundamental Polymerization Pathways

The initiation of BLG-NCA polymerization can be achieved using various nucleophiles or bases, with primary amines being the most common. illinois.eduescholarship.org The specific mechanism that dominates the reaction is highly dependent on the choice of initiator and the reaction conditions. These pathways can operate simultaneously, and the balance between them is critical for achieving controlled polymerization. illinois.edumpg.de

The Normal Amine Mechanism (NAM) is a nucleophilic pathway typically initiated by protic nucleophiles like primary amines. illinois.edudcu.ie The process begins with the nucleophilic attack of the initiator's amine group on the C5 carbonyl carbon of the BLG-NCA ring. dcu.ie This attack leads to the formation of an unstable carbamic acid intermediate. Subsequent decarboxylation of this intermediate generates a new terminal primary amine group, which then acts as the nucleophile for the next propagation step by attacking another NCA monomer. dcu.ie

This mechanism is characterized by a chain-growth process where the initiator becomes part of the final polymer chain. illinois.edu When primary amines are used as initiators, the initiation rate is generally faster than the propagation rate, which is a key factor in producing polypeptides with low polydispersity. dcu.ie The NAM is favored when using initiators that are more nucleophilic than basic. illinois.eduescholarship.org The removal of the carbon dioxide byproduct can help drive the equilibrium toward the formation of the active amino-terminated chain, thereby promoting the polymerization rate. nih.gov Studies using primary amine hydrochloride initiators have shown that keeping the terminal amine of the growing chain in a reversibly dormant, protonated state can effectively suppress side reactions, further enhancing control via the NAM pathway. nih.gov

The Activated Monomer Mechanism (AMM) is initiated by a base rather than a nucleophile. dcu.ie Strong bases, such as tertiary amines or alkoxides, initiate the AMM by abstracting the proton from the nitrogen atom (N3) of the BLG-NCA monomer. dcu.iemdpi.com This deprotonation creates a highly reactive NCA anion. illinois.edu This anion then functions as the nucleophile, attacking the C5 carbonyl of a neutral NCA monomer to propagate the polymerization. dcu.ie

In the AMM pathway, the initiator acts as a catalyst and is not incorporated into the polymer chain. Propagation via the AMM is typically faster than in the NAM, which can lead to the rapid formation of high molecular weight polypeptides. dcu.ie However, the initiation step is often slow compared to the propagation rate, which frequently results in polymers with broad molecular weight distributions (high polydispersity). dcu.ie When primary amines are used, the AMM is considered an undesirable side reaction that can compromise the control over the polymerization. nih.govwiley.com

In many BLG-NCA polymerization systems, particularly those initiated by primary or secondary amines, the NAM and AMM pathways coexist and compete. mpg.denih.govresearchgate.net The reaction can switch between these two mechanisms depending on the reaction conditions and the relative basicity and nucleophilicity of the species present. illinois.edumpg.de The amine at the end of a growing polymer chain can act as a nucleophile (NAM) or a base that activates a monomer (AMM).

A detailed investigation into the polymerization of BLG-NCA using mixtures of primary amines (benzylamine, BnNH₂) and tertiary amines (triethylamine, TEA) confirmed the simultaneous operation of both mechanisms. mpg.de It was found that the polymerization can proceed in a controlled manner even with a significant contribution from the AMM. mpg.deresearchgate.net Control over the molecular weight and dispersity was maintained when the molar fraction of the tertiary amine was kept below 0.8 equivalents relative to the primary amine initiator. mpg.deresearchgate.net These findings indicate that while both mechanisms contribute to chain growth, the NAM is the prevailing pathway that ensures the controlled nature of the polymerization, provided the concentration of the base (tertiary amine) is limited. mpg.de

Factors Influencing Reaction Kinetics and Control

Achieving a controlled, or "living," polymerization of BLG-NCA to produce well-defined polypeptides requires careful management of reaction parameters. The structure of the initiator and the properties of the solvent are two of the most critical factors that influence the reaction kinetics, the dominant polymerization pathway, and the characteristics of the final polymer.

The choice of initiator is paramount in dictating the polymerization mechanism of BLG-NCA. The balance between an initiator's nucleophilicity and basicity determines whether the NAM or AMM pathway is favored. mdpi.com

Primary Amines : These initiators are more nucleophilic than basic and are standard for promoting the NAM, leading to slower but more controlled polymerizations. illinois.eduescholarship.org Using primary amine hydrochloride salts (e.g., n-BuNH₃⁺Cl⁻) as initiators can further suppress the AMM by establishing a dormant-active equilibrium at the propagating chain end, leading to polypeptides with high-fidelity terminal groups and narrow dispersity. nih.gov

Secondary Amines : These can act as either nucleophiles or bases. Their behavior depends on their steric hindrance and their inherent nucleophilicity/basicity (Nu/B⁻) ratio. mdpi.com Less hindered secondary amines with a high Nu/B⁻ ratio tend to follow the NAM, while sterically hindered amines with a low Nu/B⁻ ratio are more basic and favor the AMM. mpg.demdpi.com

Tertiary Amines : Being strong bases with low nucleophilicity, tertiary amines almost exclusively initiate polymerization via the AMM. illinois.edumdpi.com They can, however, be used in small quantities as catalysts to accelerate polymerizations initiated by primary amines or their salts, significantly reducing reaction times without a complete loss of control. mpg.de

The following table summarizes the effect of using a mixed initiator system on the polymerization of BLG-NCA, demonstrating the interplay between the NAM and AMM pathways.

Initiator System ([BnNH₂]:[TEA])Polymerization ControlPrimary Mechanism(s)Key Finding
1 : 0ControlledNAMStandard controlled polymerization via Normal Amine Mechanism.
1 : 0.5ControlledNAM and AMMReaction time is reduced while maintaining low molar mass distributions. mpg.de
1 : 0.8Reduced ControlNAM and AMMUpper limit for maintaining a controlled reaction; dispersity may increase. mpg.deresearchgate.net
1 : >1.0UncontrolledAMM dominatesLoss of control, leading to broad molar mass distributions. mpg.de

The solvent plays a crucial role in the ROP of BLG-NCA, influencing solubility, reaction rates, and the prevalence of side reactions. The polarity and coordinating ability of the solvent can significantly affect the polymerization kinetics and the final polymer properties.

Research on the aniline-initiated polymerization of BLG-NCA highlights these effects. researchgate.net In a polar, non-coordinating solvent like dichloromethane (B109758) (DCM), the polymerization was extremely rapid, reaching completion in just one hour. However, this speed came at the cost of control, resulting in a broader molecular weight distribution (Ð = 1.36). researchgate.net In contrast, when using more coordinating polar solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), the polymerization took significantly longer (5 hours) to achieve full conversion. researchgate.net

The choice of solvent becomes even more critical when using cooperative initiator systems. For instance, when a zinc-based catalyst was used with an aniline (B41778) initiator in DCM, the polymerization was well-controlled, completing in 3 hours and yielding a polypeptide with a narrow dispersity of 1.16. When the same cooperative system was used in THF or DMF, the reaction time increased dramatically to 24 hours, and the resulting polymer had a broader molecular weight distribution. researchgate.net This demonstrates that a non-coordinating solvent like DCM can be advantageous for certain catalytic systems.

The following table presents data from the polymerization of BLG-NCA with an aniline initiator in various solvents, illustrating the impact of the solvent on reaction time and polymer characteristics. researchgate.net

RunSolventTime (h)Mₙ (x 10⁴ g/mol)Dispersity (Ð)
1DCM1.01.351.36
2THF5.0Higher than calculated-
3DMF5.0Higher than calculated-
4 (Co-initiated)DCM3.0-1.16
5 (Co-initiated)THF24-Broader
6 (Co-initiated)DMF24-Broader

Temperature Influence on Polymerization Control and Side Reactions

Temperature is a critical parameter in the ring-opening polymerization of 3R-Benzyl-L-glutamate NCA (BLG-NCA), profoundly affecting both polymerization control and the prevalence of side reactions. sciengine.comresearchgate.net Lowering the reaction temperature has been demonstrated as an effective strategy to suppress side reactions and enhance polymerization control. researchgate.net For instance, reducing the polymerization temperature from 20 °C to 0 °C significantly diminishes the extent of side reactions, leading to the formation of well-defined poly(γ-benzyl-L-glutamate) (PBLG) with low polydispersities. sciengine.com At 0 °C, common side reactions like end-group termination are largely absent. researchgate.net

Conversely, elevated temperatures tend to increase the frequency of side reactions. As the temperature rises from 20 °C to 60 °C, termination reactions become more prominent, leading to the formation of pyroglutamate (B8496135) end-groups and an increase in "dead" polymer chains that are no longer active. sciengine.com This end-capping reaction effectively terminates chain growth. sciengine.com

Interestingly, one study investigating the polymerization of γ-benzyl-L-glutamate NCA in dioxane at temperatures ranging from 25°C to 65°C found the reactions to be virtually independent of temperature, suggesting a very low activation energy. researchgate.net However, the general consensus points towards lower temperatures being favorable for achieving controlled polymerization with minimal side reactions. sciengine.comillinois.edu

Table 1: Effect of Temperature on BLG-NCA Polymerization

Temperature (°C) Observation Reference
0 End-group termination and other side-reactions are largely absent, leading to a controlled polymerization. researchgate.net
12 Used in a study to investigate the relationship between reaction time, monomer conversion, and molecular weight. sciengine.com
20 to 60 Increasing temperature leads to a higher incidence of pyroglutamate end-groups and chain termination. sciengine.com

Monomer-to-Initiator Ratio and its Impact on Chain Growth

The monomer-to-initiator (M/I) ratio is a fundamental parameter used to control the molecular weight of the resulting polypeptide. sciengine.com In an ideal living polymerization, the number-average molecular weight (Mn) of the polymer increases linearly with the M/I ratio. For the polymerization of BLG-NCA, this relationship has been studied using various initiators. sciengine.comsciengine.com

Studies have shown that for the synthesis of high molecular weight polypeptides, a high M/I ratio is necessary. chinesechemsoc.org However, achieving high monomer conversion can be challenging at high M/I ratios, sometimes requiring extended reaction times. pku.edu.cn For example, in a polymerization mediated by hexamethyldisilazane (B44280) (HMDS), a high M/I ratio resulted in low monomer conversion even after prolonged periods. pku.edu.cn

The choice of initiator also plays a crucial role in how the M/I ratio dictates the final polymer properties. For instance, when dicyclohexylamine (B1670486) was used as an initiator, the influence of the M/I ratio on the molecular weight of PBLG was systematically examined. sciengine.comsciengine.com Similarly, with initiators like n-hexylamine, the M/I ratio is a key factor in controlling the chain length. nih.gov The ability to produce star-shaped polypeptides with varying arm lengths has also been achieved by adjusting the molar ratio of NCA to the initiator. mdpi.com

Table 2: Influence of Monomer-to-Initiator (M/I) Ratio on Polymerization

Initiator System M/I Ratio Observation Reference
Hexamethyldisilazane (HMDS) High Low monomer conversion even with extended reaction time. pku.edu.cn
Hexamethyldisilazane (HMDS) 500/1 Highest reported molecular weight of PBLG prepared by this method is ca. 100 kDa. pku.edu.cn
Dicyclohexylamine Varied The relationship between molecular weight and M/I ratio was studied. sciengine.comsciengine.com
n-Hexylamine 100:1 Used in kinetic studies to demonstrate living features of the polymerization. nih.gov

Influence of Carbon Dioxide Removal in Living Polymerization

The removal of carbon dioxide (CO₂), a byproduct of the NCA ring-opening reaction, can significantly influence the polymerization kinetics and control. nih.gov The efficient removal of CO₂ shifts the equilibrium between the propagating amine chain-end and its carbamic acid form towards the more reactive free amine, thereby accelerating the polymerization rate. researchgate.netnih.gov

Several methods have been employed to remove CO₂, including conducting the polymerization under high vacuum or by bubbling an inert gas like nitrogen through the reaction mixture. researchgate.net It has been demonstrated that flowing nitrogen through the reaction can dramatically shorten the polymerization time. For instance, the polymerization of BLG-NCA with an n-hexylamine initiator reached 90% conversion in just 2 hours under a nitrogen flow, compared to 14 hours in a glove box without active CO₂ removal. nih.gov This acceleration allows the desired polymerization to outpace various side reactions, contributing to a more controlled process and maintaining the living characteristics of the polymerization even at high monomer conversions. nih.gov

However, the effect of CO₂ removal appears to be monomer-dependent. Studies have shown that while α-helix forming monomers like BLG-NCA experience a rate acceleration upon CO₂ removal, the polymerization of non-helicogenic monomers may not be similarly affected. escholarship.org This suggests that the secondary structure of the growing polypeptide chain plays a role in the mechanism of CO₂ influence.

Initiator Systems for Controlled Polymerization of 3r Benzyl L Glutamate Nca

Amine-Based Initiators

Amine-based initiators are widely used for NCA polymerization due to their versatility and the ability to incorporate functionality at the C-terminus of the polypeptide chain. escholarship.org The polymerization can proceed through two main pathways: the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM). illinois.edusciengine.com

Primary amines are common initiators for the ROP of NCAs, typically operating through the NAM. illinois.eduresearchgate.net This mechanism involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA ring. While effective, traditional primary amine-initiated polymerizations can be slow and susceptible to side reactions. nih.gov

Recent studies have focused on optimizing reaction conditions to enhance control and accelerate polymerization. For instance, conducting the polymerization of BLG-NCA with n-hexylamine as an initiator under a nitrogen flow significantly reduces the reaction time. nih.gov A 90% monomer conversion was achieved in just 2 hours, a substantial improvement over the 14 hours required in a glove box. nih.gov This acceleration is attributed to the efficient removal of carbon dioxide, which shifts the equilibrium towards the formation of the active nucleophilic amino terminus. nih.gov

The "living" nature of these polymerizations has been demonstrated through chain extension experiments. A poly(γ-benzyl-L-glutamate) with a number-average molecular weight (Mn) of 11.7 kDa and a polydispersity index (PDI) of 1.26 was successfully chain-extended to an Mn of 16.3 kDa while maintaining the PDI. nih.gov However, achieving low polydispersity can be challenging, and some studies report PDIs in the range of 1.19–1.26 for HMDS-initiated polymerization. sciengine.com The polymerization of γ-benzyl-L-glutamate NCA initiated by n-hexylamine in DMF has been observed to proceed with two successive propagation rates, with the rate increasing at a degree of polymerization (DPn) of 7–14, possibly due to a conformational change in the polymer. researchgate.net

InitiatorMonomer/Initiator RatioPolymerization Time (95% Conversion)Molecular Weight (Mn)Polydispersity Index (PDI)SolventNotes
n-Hexylamine100~18 min--Dichloromethane (B109758)Catalyzed by 18-Crown-6. nih.gov
n-Hexylamine100>10 h--DichloromethaneUncatalyzed. nih.gov
n-Hexylamine506 h11.7 kDa1.26DMFUnder N2 flow; >99% conversion. nih.gov
n-Hexylamine--HighMonodisperse-Requires high purity NCA and moisture avoidance. researchgate.net
Benzylamine (B48309)40---DMFStudied at various temperatures (0-60 °C). tue.nl

Secondary amines have also been employed as initiators for BLG-NCA polymerization. sciengine.comsciengine.com Their behavior is more complex as they can initiate polymerization via either the NAM or the AMM, depending on their nucleophilicity-to-basicity ratio. mdpi.com Sterically hindered secondary amines tend to favor the AMM. mpg.de

Studies using initiators like diethylamine, di-n-hexylamine, and dicyclohexylamine (B1670486) have shown that the molecular weight of the resulting PBLG can be influenced by the monomer-to-initiator ratio. sciengine.comsciengine.com For example, with dicyclohexylamine as the initiator, the effects of monomer concentration, reaction temperature, and time on the polymerization have been systematically examined. sciengine.com While high molecular weight polypeptides can be obtained, controlling the molecular weight distribution can be difficult, often resulting in broader distributions compared to other controlled polymerization techniques. nih.gov

Tertiary amines and alkoxides, being more basic than nucleophilic, typically promote polymerization via the AMM. escholarship.orgillinois.edu This leads to much faster polymerization rates compared to primary amine initiators. escholarship.org However, this mechanism often results in poor control over the molecular weight and a broader polydispersity. sciengine.com

Interestingly, mixtures of primary and tertiary amines have been investigated to balance the reaction rate and control. It was found that the NAM and AMM can co-exist. mpg.de For the polymerization of BLG-NCA, using a mixture of benzylamine (a primary amine) and triethylamine (B128534) (a tertiary amine), a controlled polymerization can be maintained as long as the molar fraction of the tertiary amine is below a certain threshold (e.g., < 0.8 equivalents relative to the primary amine). mpg.deuni-potsdam.de This approach allows for a significant reduction in reaction time without compromising the control over the polymerization. mpg.deuni-potsdam.de

Amino-terminated polymers can serve as macroinitiators for the ROP of BLG-NCA, leading to the formation of well-defined block copolymers. nih.gov This strategy is attractive for creating hybrid materials with tailored properties. For example, amino-terminated poly(ethylene glycol) (PEG-NH2) and poly(2-methyl-2-oxazoline) (PMOx-NH2) have been successfully used to initiate the polymerization of BLG-NCA. nih.gov

These polymerizations, often conducted in the presence of urea, yield amphiphilic block copolymers with narrow and monomodal molecular weight distributions (PDI < 1.3). nih.gov The resulting copolymers, such as PEG-b-PBLG and PMOx-b-PBLG, can self-assemble in aqueous solutions into well-defined nanostructures. nih.gov Similarly, copolyesters with pendant amine groups have been used as macroinitiators to create graft copolymers. mdpi.com

MacroinitiatorPolypeptide BlockMn (PAA block)PDI (total copolymer)Notes
PEG-NH2Poly(γ-benzyl-L-glutamate)2,200 - 3,000 g/mol < 1.3Forms self-assembled nanostructures in water. nih.gov
PMOx-NH2Poly(γ-benzyl-L-glutamate)2,200 - 3,000 g/mol < 1.3Forms self-assembled nanostructures in water. nih.gov
P(Glx-r-PDLy)-NH2Poly(γ-benzyl-L-glutamate)--Creates graft copolymers. mdpi.com

Metal-Mediated and Organocatalytic Systems

To overcome the limitations of traditional amine-initiated polymerizations, more sophisticated initiator systems have been developed. These include transition metal complexes and organocatalysts that offer enhanced control over the polymerization process.

Transition metal complexes, particularly those of cobalt and nickel, have emerged as highly effective initiators for the controlled "living" polymerization of NCAs. escholarship.orgillinois.edu These systems can produce polypeptides with predictable molecular weights ranging from 500 to 500,000 g/mol and narrow polydispersity indices (PDI < 1.2). escholarship.orgillinois.edu

A key advantage of these initiators is their generality; they can polymerize a wide range of NCA monomers, including BLG-NCA, in various solvents and over a broad temperature range without loss of control. escholarship.org The mechanism is believed to involve the formation of a metallacyclic intermediate that migrates along the growing polymer chain, ensuring a controlled addition of monomer units. illinois.edu Zerovalent nickel complexes, such as (2,2'-bipyridyl)Ni(1,5-cyclooctadiene) (bpyNi(COD)), and cobalt complexes like (PMe3)4Co have been successfully employed. illinois.edunsf.gov

These initiators also enable the synthesis of well-defined block copolypeptides by the sequential addition of different NCA monomers. escholarship.orgillinois.edu For instance, a poly(γ-benzyl-L-glutamate) macroinitiator prepared using (PMe3)4Co can be used to initiate the polymerization of another NCA, forming a diblock copolymer. nsf.gov

Initiator SystemPolypeptideMn Range ( g/mol )PDISolvents
Cobalt and Nickel ComplexesPBLG and others500 - 500,000< 1.2THF, DMF, EtOAc, Dioxane, MeCN, etc. escholarship.org
(PMe3)4CoPBLG-Low-
bpyNi(COD)PBLG-Low-

Organocatalysts and Frustrated Lewis Pairs in 3R-Benzyl-L-glutamate NCA Polymerization

Organocatalysts have emerged as a powerful tool for mediating the ROP of NCAs, offering a metal-free alternative to traditional initiator systems. These catalysts can accelerate polymerization rates and enhance control over the resulting polypeptide's molecular weight and dispersity. nih.govresearchgate.net

One notable strategy involves the use of a single-center trifunctional organocatalyst, which has demonstrated the ability to facilitate fast and controlled polymerization of BLG-NCA. nih.gov This type of catalyst functions by activating the monomer's electrophilicity, accelerating the decarboxylation of the intermediate, and suppressing side reactions. nih.gov For instance, the use of 4-dimethylamino-1-butylpyridinium chloride (DMAPPCl) as a catalyst in conjunction with a primary amine initiator has been shown to produce PBLG with controlled molecular weights and narrow dispersities (Đ < 1.2). nih.govacs.org The polymerization rate can be modulated by adjusting the catalyst concentration. nih.govacs.org

Frustrated Lewis pairs (FLPs) represent another innovative approach to control NCA polymerization. FLPs consist of a bulky Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. This unquenched reactivity can be harnessed to activate small molecules, including NCAs. In the context of BLG-NCA polymerization, an aniline (B41778) initiator paired with a bulky borane (B79455), such as B(C6F5)3, forms an FLP that enhances polymerization control. rsc.org This system effectively suppresses the "activated monomer" pathway, a common source of side reactions, by reducing the basicity of the propagating chain end. rsc.org The interaction between the aniline initiator and the borane is critical; a strongly interacting pair can inhibit polymerization, while a well-chosen FLP leads to controlled ROP. rsc.org

The combination of zinc acetate (B1210297) (a Lewis acid) and aniline or its analogues has also been explored as an efficient catalytic system for the ROP of BLG-NCA. semanticscholar.org This system yields well-defined PBLG with predictable molecular weights and low dispersity in a relatively short time. semanticscholar.org The versatility of this approach is demonstrated by its tolerance for a range of aniline analogues. semanticscholar.org

Table 1: Performance of Organocatalysts in BLG-NCA Polymerization

Catalyst System Initiator [M]:[I] Ratio Time Mₙ (kg/mol) Dispersity (Đ) Reference
DMAPPCl Primary Amine 100:1 70 min 22.2 1.06 nih.govacs.org
Aniline/B(C₆F₅)₃ Aniline N/A N/A N/A Controlled rsc.org
Zn(OAc)₂·2H₂O/Aniline Aniline 50:1 < 2 h Controlled Low semanticscholar.org
MTBDCl Primary Amine 100:1 > 3 days N/A N/A nih.gov

Mₙ: Number-average molecular weight; Đ: Dispersity (Mₙ/Mₙ); [M]:[I]: Monomer to initiator ratio.

Emerging Initiator Architectures: Ammonium (B1175870) Tetrafluoroborate (B81430) Salts

A significant advancement in the controlled polymerization of NCAs has been the introduction of ammonium salts with non-nucleophilic counterions, specifically tetrafluoroborate (BF₄⁻) salts. researchgate.netresearchgate.netnih.govccspublishing.org.cn This class of initiators provides a simple and versatile method for synthesizing polyglutamates with well-defined molecular weights, low dispersities (typically below 1.2), and controlled chain-end functionality. researchgate.netnih.govccspublishing.org.cn

The use of ammonium tetrafluoroborate salts, such as neopentylammonium tetrafluoroborate (npt-NH₃BF₄) and n-butylammonium tetrafluoroborate (nBu-NH₃BF₄), allows for the multigram scale synthesis of PBLG with a high degree of polymerization (up to 800 units). researchgate.netresearchgate.netnih.gov The non-nucleophilic nature of the tetrafluoroborate anion is key to the controlled nature of the polymerization, preventing unwanted side reactions. researchgate.netresearchgate.net

A key advantage of this initiator system is the establishment of a reversible activation-deactivation equilibrium between the dormant ammonium salt chain end and the active primary amine chain end. This equilibrium, which can be influenced by temperature, imparts a "living" character to the polymerization, enabling the synthesis of block copolymers and polymers with complex architectures. researchgate.net

Comparative studies have shown that while primary amine initiators can provide control at low temperatures, ammonium tetrafluoroborate initiators achieve precise control over a wider range of molecular weights at room temperature. rsc.org For instance, when targeting higher degrees of polymerization, tetrafluoroborate salt initiators have been shown to be more effective in achieving the desired molecular weight with low dispersity. rsc.org The resulting polymers also exhibit good stereoselectivity. researchgate.netnih.gov Furthermore, this method avoids the use of toxic metal catalysts, making the resulting polypeptides suitable for biomedical applications. researchgate.netnih.gov

Table 2: Comparison of Initiators for BLG-NCA Polymerization

Initiator Temperature (°C) Degree of Polymerization Dispersity (Đ) Reference
Neopentyl Amine 4 Up to 200 Controlled rsc.org
Neopentyl Ammonium Tetrafluoroborate 25 Up to 800 1.05 - 1.20 researchgate.netrsc.org
n-Butyl Ammonium Tetrafluoroborate 25 N/A Low (<1.2) researchgate.net

Data compiled from various studies to show representative performance.

Architecture and Functionalization Strategies for Poly γ Benzyl L Glutamate Pblg and Its Derivatives

Synthesis of Homopolymers with Controlled Molecular Weight and Low Dispersity

The synthesis of poly(γ-benzyl-L-glutamate) (PBLG) with precise control over molecular weight (MW) and a narrow molecular weight distribution, or low dispersity (Đ), is primarily achieved through the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). The living nature of this polymerization, when conducted under appropriate conditions, is crucial for achieving these characteristics. nih.govnih.gov Various initiator systems have been developed to minimize side reactions and afford well-defined homopolymers.

Primary amine initiators, such as n-hexylamine, are commonly used. However, to achieve a living polymerization and suppress side reactions, reaction conditions must be carefully controlled. For instance, decreasing the reaction temperature to 0°C has been shown to significantly reduce side reactions, resulting in over 90% amino-terminated PBLG with a low polydispersity index. researchgate.net

More advanced initiator systems have been developed to provide even greater control. Hexamethyldisilazane (B44280) (HMDS) has been identified as an excellent initiator for the controlled, living polymerization of BLG-NCA. nih.govnih.gov This system allows for the synthesis of PBLG with predictable molecular weights and narrow dispersities (Đ often below 1.2). nih.gov Another approach involves the use of transition-metal initiators, such as nickel-based complexes, which also enable the synthesis of PBLG across a wide range of molecular weights (from approximately 7,000 to 100,000 g/mol ) with monomodal distributions. nih.gov Furthermore, the use of ammonium (B1175870) salts with non-nucleophilic counterions, like tetrafluoroborate (B81430), has been shown to effectively control the polymerization, yielding polyglutamates with defined molecular weights and low dispersity (Đ < 1.3). google.comresearchgate.net

The purity of the NCA monomer is paramount, as impurities can lead to premature termination or side reactions, disrupting the controlled nature of the polymerization. acs.org The choice of solvent also plays a role; solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (B109758) (DCM), can promote a "cooperative covalent polymerization" that accelerates the process while maintaining control. acs.org

Table 1: Initiator Systems for Controlled ROP of γ-Benzyl-L-glutamate NCA

Initiator System Key Advantages Typical Dispersity (Đ)
Primary Amines (at 0°C) Simplicity, high end-group fidelity ~1.1
Hexamethyldisilazane (HMDS) Excellent control, living polymerization < 1.2
Nickel-based Complexes Wide MW range, monomodal distribution 1.1 - 1.5
Ammonium Salts (BF4-) Suppresses side reactions, versatile < 1.3

Block Copolymer Architectures via Sequential NCA-ROP

The living characteristics of the Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs) allow for the synthesis of well-defined block copolymers through the sequential addition of different NCA monomers. illinois.edu This technique enables the creation of complex macromolecular architectures where a pre-synthesized, living polypeptide chain acts as a macroinitiator for the polymerization of a second, different NCA monomer.

A common strategy involves initiating the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA) to form a living PBLG block. Once the first monomer is consumed, a second NCA, such as Nε-carbobenzoxy-L-lysine NCA, can be introduced to the reaction mixture, resulting in the formation of a diblock copolymer, for example, PBLG-b-poly(Nε-carbobenzoxy-L-lysine). researchgate.netresearchgate.net This sequential addition can be extended to create triblock or multiblock copolymers. google.com

Another powerful approach utilizes a macroinitiator, such as an amino-terminated poly(ethylene glycol) (PEG-NH2). The amine end-group of PEG initiates the ROP of BLG-NCA, leading to the formation of an amphiphilic diblock copolymer, PEG-b-PBLG. nih.govacs.org This method is particularly valuable for creating materials that self-assemble into various nanostructures in aqueous environments. The synthesis of shape-memory materials has also been achieved by using poly(propylene glycol) bis(2-aminopropyl ether) as a macroinitiator for the polymerization of BLG-NCA, yielding a triblock copolymer structure. mdpi.com

The success of sequential NCA-ROP hinges on the "living" nature of the propagating chain end. This requires high-purity monomers and solvents, as well as carefully chosen initiators and reaction conditions to ensure that the terminal amine group of the first block remains active and capable of initiating the polymerization of the subsequent monomer. researchgate.net

Graft Copolymerization from 3R-Benzyl-L-glutamate NCA

Graft copolymers involving poly(γ-benzyl-L-glutamate) (PBLG) can be synthesized using two primary strategies: "grafting to" and "grafting from." Both approaches utilize 3R-Benzyl-L-glutamate NCA as the source for the PBLG chains.

The "grafting from" approach involves initiating the polymerization of the γ-benzyl-L-glutamate NCA monomer directly from initiator sites located on a substrate or a polymer backbone. acs.org For instance, a silicon oxide surface can be functionalized with an initiator like (aminopropyl)triethoxysilane (APS). The surface-attached primary amino groups then initiate the ring-opening polymerization of the NCA, causing PBLG chains to grow directly from the surface. acs.orgacs.org This method can also be applied to polymer backbones. For example, a lysine-containing copolymer can be used as a macroinitiator, where the lysine (B10760008) side-chain amino groups initiate the grafting of PBLG chains from the main polymer. researchgate.net

In the "grafting to" method, PBLG is first synthesized independently and then attached to a surface or another polymer. One technique involves reacting the N-terminus of a pre-made PBLG chain with a functionalized surface, such as one containing chloroformate groups. acs.org While this is a valid strategy, the "grafting from" approach is often more effective for creating dense polymer brushes on surfaces. acs.org

A prominent example of creating graft copolymers is the synthesis of poly(γ-benzyl-L-glutamate)-graft-poly(ethylene glycol) (PBLG-graft-PEG). This is typically achieved through a post-polymerization modification (an ester exchange reaction) where pre-synthesized PBLG is reacted with methoxy-PEG (mPEG), effectively grafting PEG chains onto the PBLG backbone. asianpubs.orgtandfonline.com

Side-Chain Functionalization Methodologies

The versatility of poly(γ-benzyl-L-glutamate) is greatly enhanced by the ability to functionalize its side chains. This can be accomplished through two main routes: modifying the polymer after its synthesis or polymerizing monomers that already contain the desired functionality.

Post-Polymerization Modification Approaches

Post-polymerization modification involves chemically altering the side chains of a pre-existing PBLG polymer. A widely used and effective method is the ester exchange reaction. bio-materials.com.cn In this process, the benzyl (B1604629) ester groups of PBLG are reacted with various functional alcohols in the presence of a catalyst, such as p-toluenesulfonic acid. bio-materials.com.cnresearchgate.net This approach allows for the introduction of a diverse range of functional groups onto the polypeptide side chains without the need for complex protection-deprotection chemistry. researchgate.net

For example, reacting PBLG with functional alcohols like 2-chloroethanol, 2-azidoethanol, allyl alcohol, or propargyl alcohol can yield PBLG copolymers containing chloro, azido, allyl, or propargyl groups, respectively. bio-materials.com.cnresearchgate.net These incorporated groups are reactive handles for subsequent chemical transformations, such as "click" chemistry (azide-alkyne cycloaddition) or thiol-ene reactions, further expanding the functional possibilities. bio-materials.com.cn

Another fundamental post-polymerization modification is the deprotection of the benzyl group using reagents like hydrobromic acid in trifluoroacetic acid. This reaction removes the benzyl ester to yield poly(L-glutamic acid), a water-soluble, anionic polypeptide that can be further functionalized at its carboxylic acid side chains. google.comresearchgate.netgoogle.com

Direct Polymerization of Functionalized NCA Monomers

An increasingly favored strategy to avoid potentially harsh post-polymerization conditions and ensure uniform functionalization is the direct polymerization of NCA monomers that already bear functional side chains. nih.govnih.gov This approach involves the synthesis of a modified γ-glutamate ester, followed by its conversion into the corresponding NCA monomer, and subsequent ring-opening polymerization.

This method provides excellent control over the final polymer structure and functionality. For instance, γ-(4-vinylbenzyl)-L-glutamate NCA has been synthesized and polymerized to create poly(γ-(4-vinylbenzyl)-L-glutamate). nih.gov The vinyl groups along the polypeptide backbone are then readily available for a variety of post-polymerization modifications via vinyl chemistries. nih.govresearchgate.net Similarly, researchers have synthesized and polymerized γ-chloropropyl-L-glutamic acid NCA to produce poly(γ-chloropropyl-l-glutamates) with controlled molecular weight and narrow dispersity. nih.gov This strategy streamlines the synthesis of functional polypeptides by incorporating the desired chemical handles at the monomer stage. nih.gov

Table 2: Comparison of Side-Chain Functionalization Strategies

Strategy Description Advantages Disadvantages
Post-Polymerization Modification Chemical modification of the benzyl group after PBLG synthesis. Versatile for introducing various functionalities; starts with a well-defined polymer. Can involve harsh reaction conditions; potentially incomplete reactions leading to heterogeneous functionalization.
Direct Polymerization Synthesis and polymerization of a glutamate (B1630785) NCA monomer with a pre-functionalized side chain. Avoids harsh post-polymerization steps; ensures 100% functionalization of repeating units; excellent control. Requires synthesis of novel, potentially sensitive, NCA monomers for each desired functionality.

Advanced Characterization Techniques for 3r Benzyl L Glutamate Nca and Its Polymers

Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods are fundamental for confirming the chemical identity and conformational details of BLG-NCA and PBLG. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data on atomic connectivity, functional groups, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure confirmation of BLG-NCA and the subsequent analysis of the PBLG polymer.

For the BLG-NCA monomer , ¹H NMR provides a distinct fingerprint. The protons of the benzyl (B1604629) group's aromatic ring typically appear as a multiplet around 7.31-7.40 ppm. chemwhat.com The methylene (B1212753) protons of the benzyl ester (CH₂O) show a singlet at approximately 5.13 ppm. chemwhat.com The proton on the α-carbon of the oxazolidine-dione ring (OCCHNH) is observed around 4.38 ppm. The side-chain methylene protons (O(O)CCH₂ and CH₂) resonate at approximately 2.59 ppm and between 2.06-2.31 ppm, respectively. chemwhat.com The NH proton of the NCA ring gives a characteristic singlet at about 6.59 ppm. chemwhat.com

¹³C NMR further corroborates the monomer's structure, with the carbonyl carbons of the NCA ring and the ester group showing distinct resonances. Key signals are observed for the aromatic carbons of the benzyl group (128.5-135.3 ppm), the ester carbonyl (172.5 ppm), and the two NCA carbonyls (151.9 and 169.5 ppm). chemwhat.com

For the resulting poly(γ-benzyl-L-glutamate) (PBLG) , NMR is used to confirm polymerization and determine the degree of polymerization. In the ¹H NMR spectrum of PBLG, characteristic signals include the aromatic protons of the benzyl side chain (~7.35 ppm), the benzyl methylene protons (CH₂-Ph, ~5.18 ppm), and the α-CH proton of the polypeptide backbone (~4.76 ppm). bio-materials.com.cn The ¹³C NMR spectrum of PBLG shows characteristic peaks for the backbone carbonyl carbon (COCH, ~175.0 ppm), the side-chain ester carbonyl (COOCH₂Ph, ~171.6 ppm), and the α-carbon (CH-CO, ~55.8 ppm). bio-materials.com.cn

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for BLG-NCA and PBLG
AssignmentBLG-NCA ¹H NMR chemwhat.comBLG-NCA ¹³C NMR chemwhat.comPBLG ¹H NMR bio-materials.com.cnPBLG ¹³C NMR bio-materials.com.cn
Aromatic (C₆H₅)7.31 - 7.40 (m)128.5, 128.7, 128.8, 135.37.35 (s)127.2 - 128.7, 136.0
Benzyl Methylene (CH₂-Ph)5.13 (s)67.25.18 (br)65.5
Backbone α-CH4.38 (ddd)57.04.76 (br)55.8
Side Chain γ-CH₂2.59 (t)30.02.56 (br)30.1
Side Chain β-CH₂2.06 - 2.31 (m)27.02.06, 2.24 (br d)25.2
NCA NH6.59 (s)---
NCA C=O-151.9, 169.5--
Ester C=O-172.5-171.6
Amide C=O---175.0

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonds and Conformation

FTIR spectroscopy is a powerful technique for identifying characteristic functional groups and analyzing the secondary structure, or conformation, of the resulting polypeptide.

For the BLG-NCA monomer , the FTIR spectrum is defined by strong carbonyl (C=O) stretching bands from the cyclic anhydride (B1165640). These typically appear at approximately 1856 cm⁻¹ and 1790 cm⁻¹. chemwhat.com The ester carbonyl stretch is also visible around 1737 cm⁻¹. chemwhat.com

Upon polymerization to PBLG , the disappearance of the NCA anhydride peaks and the appearance of characteristic amide bands confirm the reaction's success. The FTIR spectrum of PBLG is dominated by the Amide I (C=O stretch) and Amide II (N-H bend and C-N stretch) bands. mdpi.com The positions of these bands are highly sensitive to the polypeptide's secondary structure. mdpi.comnih.gov

α-helix: The Amide I band for an α-helical conformation is typically found around 1651-1652 cm⁻¹, and the Amide II band is around 1550 cm⁻¹. bio-materials.com.cnmdpi.com

β-sheet: For a β-sheet structure, the Amide I band shifts to a lower wavenumber, approximately 1620–1630 cm⁻¹, while the Amide II band appears at a slightly higher wavenumber. mdpi.com

Random Coil: A random coil conformation results in a broader Amide I band centered around 1656 cm⁻¹. nih.gov

Other important peaks in the PBLG spectrum include the N-H stretching vibration around 3294-3300 cm⁻¹ and the ester C=O stretch from the benzyl side chain at approximately 1730-1739 cm⁻¹. bio-materials.com.cnmdpi.com

Characteristic FTIR Absorption Bands (cm⁻¹) for BLG-NCA and PBLG
Vibrational ModeBLG-NCA chemwhat.comPBLG (α-helix) bio-materials.com.cnmdpi.comPBLG (β-sheet) mdpi.com
NCA C=O Stretch1856, 1790--
Ester C=O Stretch17371730 - 17391730 - 1739
Amide I (C=O Stretch)-1651 - 16521620 - 1630
Amide II (N-H Bend)-1550~1550
Amide III-1320-
N-H Stretch-3294 - 33003294 - 3300

Chromatographic and Scattering Techniques for Polymer Properties

While spectroscopy elucidates the chemical and conformational structure, chromatographic and scattering techniques are essential for determining bulk properties of the polymer, such as its size and uniformity.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Dispersity

GPC, also known as SEC, is a cornerstone technique for measuring the molecular weight distribution of polymers. aimplas.net The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster from the chromatography column, while smaller molecules elute later. aimplas.net

This analysis provides several key parameters for PBLG:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain.

Dispersity (Đ) or Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). It is a measure of the breadth of the molecular weight distribution. A value close to 1.0 indicates a very uniform polymer with chains of similar length, which is a hallmark of a controlled polymerization. nih.gov

For PBLG synthesized via controlled ring-opening polymerization, GPC/SEC is used to confirm that the reaction produced polymers with a predictable molecular weight and a narrow dispersity. bio-materials.com.cnnih.gov

Example GPC/SEC Data for PBLG Homopolymers nih.gov
SampleMₙ,SEC (g/mol)PDI (Đ)
PBLG306,5001.13
PBLG5412,0001.14
PBLG18140,0001.40
PBLG23552,0001.41
PBLG44197,0001.55

MALDI-ToF Mass Spectrometry for End-Group Analysis and Polymerization Control

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that allows for the precise mass determination of large molecules like polymers. sigmaaldrich.com Unlike GPC/SEC, which provides an average molecular weight, MALDI-ToF can resolve individual polymer chains that differ by a single monomer unit. sigmaaldrich.com

This high resolution makes MALDI-ToF exceptionally valuable for:

End-Group Analysis: The exact mass of the polymer chains can be measured with high accuracy. By subtracting the mass of the repeating monomer units, the mass of the initiator and terminator fragments (the end-groups) can be precisely determined. nih.gov This confirms that the polymerization was initiated by the intended molecule and allows for the verification of chain-end functionalization. nih.govsigmaaldrich.com

Polymerization Control: By confirming the identity of the end-groups, researchers can verify the mechanism and control of the polymerization. For instance, it can confirm that the polymerization of BLG-NCA proceeded via the intended initiator and not through side reactions. researchgate.net The resulting spectrum shows distinct series of peaks, where each peak corresponds to a specific degree of polymerization with the expected end-groups. researchgate.net

The ability to verify end-group fidelity is critical for the synthesis of well-defined block copolymers and other advanced polymer architectures where precise control over the polymer chain termini is required. sigmaaldrich.com

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the nanoscale structure of materials, providing insights into the size, shape, and arrangement of supramolecular assemblies. In the context of poly(γ-benzyl-L-glutamate) (PBLG), the polymer derived from 3R-Benzyl-L-glutamate NCA, SAXS is instrumental in elucidating the long-range order and the architecture of its aggregated states, such as nanofibers and gel networks. nih.govbiosaxs.com

When PBLG is dissolved in a helicogenic solvent like toluene, it can self-assemble into complex structures. SAXS analysis of PBLG gels reveals a distinct scattering pattern that is indicative of the material's internal organization. nih.gov For instance, a q⁻⁴ trend observed in SAXS data, known as Porod-type behavior, points to a well-defined interface between the aligned PBLG α-helices and the surrounding solvent or void spaces. nih.gov This suggests that the aggregates can be modeled as isolated assemblies of parallel rods. nih.gov The technique is particularly useful for characterizing the global changes in the size and shape of biomolecules and their assemblies in solution. researchgate.net

Research on PBLG self-assembly in toluene has utilized SAXS in conjunction with other techniques to build a comprehensive model of its supramolecular structures. nih.gov These studies show that at concentrations below the minimum gelation concentration, PBLG forms spherical aggregates. nih.gov As the concentration increases, these aggregates evolve into a three-dimensional network of nanofibers, leading to gel formation. nih.gov The proposed mechanism involves a distorted hexagonal packing of PBLG helices oriented parallel to the nanofiber axis. nih.gov

Morphological and Microstructural Characterization

The morphology and microstructure of self-assembled PBLG structures are critical to understanding their properties and potential applications. Techniques such as Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and X-ray Diffraction (XRD) provide complementary information on the nanoscale and microscale features of these materials.

Transmission Electron Microscopy (TEM) for Nanofiber and Aggregate Structures

Transmission Electron Microscopy (TEM) offers direct visualization of the morphology of PBLG assemblies. In dilute solutions of helicogenic solvents, TEM reveals the presence of spherical aggregates. nih.gov At higher concentrations, corresponding to the gel state, a network structure composed of interconnected nanofibers is observed. nih.govnih.gov

Detailed TEM imaging shows that these nanofibers can branch and rejoin, forming the three-dimensional gel network. nih.gov Higher magnification images indicate that thicker nanofibers are actually bundles of thinner, elementary nanofibers. nih.gov This hierarchical structure is a key feature of PBLG self-assembly. The thinnest nanofibers observed have an average width of approximately 24.5 ± 3.4 nm. nih.gov The morphology of these structures can be influenced by the preparation method. For example, in block copolymers containing PBLG, different morphologies like spherical and worm-like structures can be obtained by varying the solvent precipitation process. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly

Atomic Force Microscopy (AFM) is a valuable tool for characterizing the surface topography of materials at the nanoscale. chalcogen.ro For PBLG, AFM provides detailed information about the dimensions and arrangement of self-assembled nanofibers on a substrate. nih.gov

AFM height images of PBLG nanofibers deposited from a dilute solution show that the fibers have heights in the range of 4–9 nm. nih.gov This technique can resolve the dimensions of individual fibers and bundles, complementing the information obtained from TEM. nih.gov The data from AFM supports the model of thicker nanofibers being composed of bundles of thinner, uniformly sized basic fibers. nih.gov AFM has also been employed to study the surface morphology of thin films of PBLG and its blends, which is relevant for applications in organic electronics. researchgate.net

X-ray Diffraction (XRD) for Crystalline and Supramolecular Order

X-ray Diffraction (XRD) is used to investigate the crystalline and supramolecular order within PBLG structures. The α-helical conformation of the PBLG backbone can pack into ordered arrangements, which can be detected by XRD. acs.org

Studies combining XRD with other techniques have shown that the self-assembly of PBLG into nanofibers and gels involves a degree of crystallization. nih.gov The proposed model for the gel network consists of uniform domains with a length of approximately 200 ± 42 nm, composed of densely packed PBLG helices. nih.govnih.gov These crystalline domains are thought to act as cross-links that stabilize the three-dimensional network structure of the gel. nih.gov XRD can also reveal the hexagonal packing of PBLG helices when intercalated with a solvent that is subsequently polymerized, confirming the presence of the solvent molecules within the crystalline lattice. kaust.edu.sa

Rheological Studies of PBLG Solutions and Gels

The rheological properties of PBLG solutions and gels are of significant interest for understanding their flow behavior and mechanical characteristics, which are crucial for processing and application. nih.gov PBLG in helicogenic solvents can form liquid crystalline phases, and its solutions exhibit complex rheological behavior. aip.orgacs.org

Studies on concentrated solutions of PBLG in m-cresol have characterized their viscoelastic properties. aip.org These solutions can exhibit behavior that is described by a polydomain texture model. aip.org The relaxation behavior after cessation of flow, including stress relaxation and moduli evolution, reveals different mechanisms driving the relaxation process that are dependent on concentration. aip.org At higher concentrations, PBLG solutions can show two steady-state viscosity branches, with the lower branch likely being the equilibrium state and the upper branch a metastable, "glass-like" structure induced by high shear rates. aip.org

The extensional rheology of PBLG solutions has also been investigated, providing insights into their behavior in flows that involve stretching, such as in drop formation. acs.org While shear rheology has been extensively studied, the extensional properties are less understood but are critical for applications involving dispensing and printing. acs.org The viscoelastic properties of PBLG solutions, including the observation of a stable negative first normal stress difference, have been reported. aip.org The dynamic moduli of these solutions change over a much longer timescale than stress relaxation after the cessation of flow. aip.org The use of advanced techniques like rheo-NMR allows for the characterization of the velocity profile of PBLG solutions during shear flow. tandfonline.com

In situ Monitoring Techniques for Polymerization Kinetics

The ring-opening polymerization of N-carboxyanhydrides (NCAs), including 3R-Benzyl-L-glutamate NCA (BLG-NCA), is the primary method for synthesizing high molecular weight polypeptides. nih.govspringernature.commdpi.com In situ monitoring techniques are crucial for understanding the kinetics and mechanism of this polymerization.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the polymerization of BLG-NCA in real-time. chinesechemsoc.orgnih.gov By tracking the disappearance of the characteristic carbonyl peaks of the NCA monomer (at approximately 1857 cm⁻¹ and 1784 cm⁻¹) and the appearance of the amide I band of the polypeptide backbone (around 1650 cm⁻¹), the conversion of the monomer can be followed over time. chinesechemsoc.orgnih.gov This allows for the determination of the polymerization rate and the study of the effects of initiators and catalysts on the reaction kinetics. chinesechemsoc.orgacs.org

Surface Plasmon Resonance (SPR) spectroscopy has been used for the in situ monitoring of the high-vacuum physical vapor deposition (PVD) polymerization of BLG-NCA on a gold surface. nih.govacs.org This technique allows for the real-time tracking of the growth of the grafted poly(γ-benzyl-L-glutamate) (PBLG) film. nih.govacs.org The formation of different secondary structures within the PBLG film can also be monitored based on the deposition parameters. nih.govacs.org Additionally, a vapor deposition reaction profile (VDPRP) method has been developed to quantitatively investigate the mechanistic details of the surface-initiated vapor deposition polymerization (SI-VDP) process. nih.gov

Below is a data table summarizing the findings on the polymerization kinetics of BLG-NCA under different catalytic conditions.

Catalyst SystemMonomer:Initiator:Catalyst RatioObserved Rate Constant (k_obs) (h⁻¹)Polymerization Time for >95% ConversionReference
n-butylamine (no catalyst)100:1:00.08>7 h (47% conversion) chinesechemsoc.orgacs.org
n-butylamine / DMAPPCl20:1:42.90~70 min nih.govacs.org
n-butylamine / DMAPPCl[M]₀/[I]₀ = 804.14Not specified nih.gov
n-butylamine / DMAPPCl[M]₀/[I]₀ = 1016.29Not specified nih.gov

Academic Research Applications of Poly γ Benzyl L Glutamate and Its Derivatives Excluding Clinical Trials, Safety, Dosage

Fabrication and Structural Design of Biomaterial Scaffolds

The ability of PBLG to form well-defined structures makes it an ideal candidate for creating scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.

Electrospinning is a widely used technique to produce nanofibrous scaffolds from polymer solutions. For PBLG, this method allows for the creation of three-dimensional (3D) fibrous scaffolds with aligned fibers, which can be beneficial for applications such as corneal nerve regeneration. rsc.org The morphology of the electrospun PBLG fibers can be influenced by the solvent composition, which affects the polymer chain conformation. nih.gov For instance, using a solvent system that promotes an α-helical conformation in the pre-spun PBLG solution can result in more highly crystallized fibers. nih.gov

Researchers have developed ultrathin electrospun nanofibrous membranes from PBLG with thicknesses ranging from 1.7 to 4.5 µm. aip.org The addition of trifluoroacetic acid (TFA) to the electrospinning solution has been shown to reduce interactions between PBLG molecules, leading to thinner and more uniform fiber networks. aip.org These scaffolds have demonstrated good biocompatibility and have been explored for their potential in tissue engineering. aip.orgresearchgate.net

Fabrication MethodKey Parameters/SolventsResulting Scaffold PropertiesInvestigated Application
ElectrospinningDichloromethane (B109758) (CH2Cl2) and Trifluoroacetic acid (CF3COOH) solvent ratios nih.govFiber diameter decreases as chain conformation changes from α-helix to random coil. nih.govGeneral protein electrospinning mechanisms nih.gov
ElectrospinningAddition of 1 wt. % trifluoroacetic acid (TFA) aip.orgThinner and more uniform fiber networks. aip.orgEye tissue engineering aip.org
ElectrospinningTetrahydrofuran (B95107) (THF) and dimethylacetamide (DMAc) cosolvent ntu.edu.twFibrous scaffolds for investigating neurite outgrowth. ntu.edu.twNerve regeneration ntu.edu.tw

Thermally induced phase separation (TIPS) is another versatile technique for creating porous scaffolds. primescholars.com This method involves dissolving a polymer in a solvent at a high temperature and then cooling the solution to induce phase separation, resulting in a polymer-rich phase and a solvent-rich phase. mdpi.com After removing the solvent, a porous structure is formed. mdpi.com The TIPS process can produce scaffolds with a wide range of micro and macroporous structures by controlling parameters such as polymer concentration, solvent/nonsolvent ratio, and quenching temperature. nih.gov

For biodegradable polymers, TIPS can be used to fabricate scaffolds with interconnected pores, which are crucial for cell infiltration and nutrient transport. nih.gov The morphology of the resulting foam is influenced by the crystallization of the solvent. mdpi.com This technique has been successfully applied to various biodegradable polymers to create scaffolds for tissue engineering. nih.gov

To enhance the bioactivity and mechanical properties of PBLG scaffolds, researchers have developed composite materials by incorporating other biocompatible materials.

Hydroxyapatite (B223615) (HA): Three-dimensional composite porous scaffolds containing hydroxyapatite and a polymer matrix have shown promise in bone repair. nih.gov Mesoporous hydroxyapatite (MHA) surface-modified with PBLG has been synthesized and incorporated into poly(lactic-co-glycolic acid) (PLGA) scaffolds. nih.govacs.org These composite scaffolds exhibit high porosity and interconnected pores, and in vivo studies have shown rapid mineralization and new bone formation. nih.govacs.org The amount of PBLG grafted onto the MHA can influence cell expansion and osteogenic differentiation. nih.gov

Poly(lactic-co-glycolic acid) (PLGA): PBLG has been blended with PLGA to create composite scaffolds. In one study, novel poly(γ-benzyl l-glutamate)/poly(lactic-co-glycolic acid)/bioglass (PBLG/PLGA/BG) composite scaffolds were fabricated. researchgate.net These scaffolds displayed a desirable pore size range and high compressive modulus, suggesting their potential for bone tissue engineering. researchgate.net

Composite MaterialFabrication MethodKey FindingsPotential Application
PBLG-g-MHA/PLGA nih.govacs.orgModified solvent casting/particulate leaching nih.govacs.orgHigh porosity, interconnected pores, rapid mineralization, and new bone formation in vivo. nih.govacs.orgBone repair nih.govacs.org
PBLG/PLGA/Bioglass researchgate.netNegative NaCl-templating method researchgate.netPore size range of 50–500 μm, high compressive modulus. researchgate.netBone tissue engineering researchgate.net

PBLG is known for its ability to self-assemble into ordered structures, such as α-helices and β-sheets, depending on the degree of polymerization. acs.orgresearchgate.net This property is crucial for the formation of hierarchical structures in biomaterials.

In helicogenic solvents like toluene, PBLG can form thermoreversible gels. nih.gov At concentrations below the minimum gelation concentration, spherical aggregates are observed, while at higher concentrations, 3D network structures composed of nanofibers are formed. nih.govnih.gov The self-assembly mechanism is proposed to be based on a distorted hexagonal packing of PBLG helices parallel to the nanofiber axis. nih.govnih.gov The gel network forms through the branching and rejoining of bundles of these nanofibers. nih.govnih.gov

The molecular weight of PBLG influences the minimum gelation concentration; lower molecular weight PBLG requires a higher concentration to form a gel. nih.gov The gel-sol transition temperature is also dependent on the molecular weight and concentration of the polymer. nih.gov

Advanced Material Development

The versatility of PBLG extends beyond biomaterial scaffolds to the development of advanced, "smart" materials that can respond to external stimuli.

Stimuli-responsive polymers, which undergo changes in their properties in response to external signals like light, temperature, or pH, are of great interest for various applications. sigmaaldrich.com Light, in particular, is an attractive stimulus due to the ability to control it with high spatial and temporal precision. mdpi.com

Light-responsive PBLGs have been synthesized by incorporating photo-sensitive molecules, such as azobenzene (B91143) derivatives, as initiators in the ring-opening polymerization of γ-benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA). nih.govfrontiersin.org These PBLG-based materials can act as photo switches, undergoing reversible trans-cis isomerization upon exposure to light of specific wavelengths. nih.govfrontiersin.org

For example, PBLG initiated with p-aminoazobenzene (m-AZO) and p-diaminoazobenzene (m-DAZO) has been shown to exhibit photo-responsive behavior. nih.govfrontiersin.org The trans-to-cis transition can be triggered by UV light, and for some derivatives, also by blue light. nih.govresearchgate.net The reverse cis-to-trans recovery can occur in a dark environment. nih.gov The solvent environment can influence the kinetics of these photo-isomerization processes. nih.govresearchgate.net This research opens up possibilities for creating adjustable polypeptide photo switches for various applications. nih.govfrontiersin.org

Exploration in Nanomedicine Platforms

The material properties and formulation techniques of Poly(γ-benzyl-L-glutamate) have made it a prominent candidate for the development of advanced nanomedicine platforms. Its synthetic nature allows for controlled synthesis and modification, enabling the creation of nanoparticles with tailored characteristics.

Material Properties for Nanomedicine:

PBLG is a biodegradable polypeptide, which is a crucial attribute for in-vivo applications. nih.gov Its ability to self-assemble into well-defined, ordered structures is another key property leveraged in nanomedicine. nih.gov The rigid α-helical conformation of PBLG contributes to the stability of nanoparticle formulations. researchgate.net Furthermore, the benzyl (B1604629) groups in the side chains can be chemically modified to introduce various functionalities, allowing for the attachment of targeting ligands or imaging agents. nih.gov

Formulation Techniques:

A common method for preparing PBLG-based nanoparticles is nanoprecipitation . nih.govresearchgate.net This technique involves dissolving the polymer in a good solvent and then adding this solution to a poor solvent, causing the polymer to precipitate into nanoparticles. The size and surface charge of these nanoparticles can be controlled by adjusting parameters such as the polymer concentration. nih.gov

Surface modification of PBLG nanoparticles is a critical formulation strategy to enhance their performance. Pegylation , the attachment of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface, is frequently employed. nih.gov This modification creates a hydrophilic layer that can help nanoparticles evade capture by the mononuclear phagocyte system, prolonging their circulation time in the body. nih.govresearchgate.net

Below is a table summarizing the characteristics of nanoparticles formulated from PBLG derivatives using the nanoprecipitation method.

Polymer DerivativeInitiator for PolymerizationNanoparticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PBLG-BnzBenzylamine (B48309)85.3 ± 2.10.15 ± 0.03-25.7 ± 1.5
PBLG-PEGmPEG-NH295.2 ± 3.50.18 ± 0.04-18.4 ± 1.2
PBLG-FITCFITC-NH278.9 ± 2.80.13 ± 0.02-28.1 ± 1.8

Hybrid Polymer Systems and Composites for Enhanced Functionality

The integration of Poly(γ-benzyl-L-glutamate) into hybrid polymer systems and composites has been explored to create materials with enhanced functionalities for various biomedical applications. By combining PBLG with other polymers, both natural and synthetic, researchers can tailor the mechanical, biological, and physicochemical properties of the resulting materials. researchgate.netmdpi.comnih.govmdpi.com

One area of investigation is the development of scaffolds for tissue engineering. For instance, composite scaffolds fabricated from poly(L-lactic acid) (PLLA) and hydroxyapatite (HA) have been modified with PBLG. This modification improves the phase compatibility between the organic polymer and the inorganic ceramic, leading to enhanced mechanical properties and promoting osteogenic activity.

Another example of a PBLG-based composite is its combination with poly(methyl methacrylate) (PMMA). This composite material has been shown to exhibit piezoelectric properties, which could be harnessed for applications in sensors or transducers.

The table below provides examples of PBLG-based hybrid systems and their enhanced functionalities.

Hybrid System/CompositeComponentsEnhanced FunctionalityPotential Application
PBLG-g-HA/PLLAPoly(γ-benzyl-L-glutamate), Hydroxyapatite, Poly(L-lactic acid)Improved phase compatibility, Enhanced osteogenic propertiesBone tissue engineering
PBLG-PMMAPoly(γ-benzyl-L-glutamate), Poly(methyl methacrylate)PiezoelectricityAcoustic transducers, Sensors
PBLG-PEG-PBLGPoly(γ-benzyl-L-glutamate), Poly(ethylene glycol)Self-assembly into hierarchical structuresDrug delivery, Biomaterials

Fundamental Polymer Science and Engineering

The unique characteristics of Poly(γ-benzyl-L-glutamate) make it an excellent model polymer for fundamental studies in polymer science and engineering. Its ability to adopt well-defined secondary structures and undergo controlled polymerization allows researchers to investigate complex polymer behaviors.

Elucidation of Polypeptide Conformation and Self-Assembly Mechanisms

Poly(γ-benzyl-L-glutamate) is known for its propensity to form a rigid α-helical conformation, which is stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net This rod-like structure influences its solution and solid-state properties, leading to the formation of liquid crystalline phases and self-assembled structures. nih.gov

In certain solvents, known as helicogenic solvents (e.g., toluene), PBLG can self-assemble into nanofibers. nih.govnih.gov At higher concentrations, these nanofibers can form a three-dimensional network, resulting in thermoreversible gelation. nih.govnih.gov The proposed mechanism for this self-assembly involves the distorted hexagonal packing of PBLG helices parallel to the nanofiber axis. nih.govnih.gov

While the α-helix is the predominant conformation, under certain conditions, such as in triblock copolymers with a flexible midblock or with shorter chain lengths, PBLG can also adopt β-sheet structures. researchgate.netmdpi.comresearchgate.net The interplay between these conformations is a subject of ongoing research. For instance, in PBLG-PEG-PBLG triblock copolymers, at low peptide volume fractions, both α-helices and β-sheets are observed, whereas at higher fractions, interfacial mixing can disrupt the less stable β-sheet structures. researchgate.net

The table below summarizes the conformational characteristics of PBLG.

ConformationStabilizing ForceTypical ConditionsResulting Structure
α-helixIntramolecular hydrogen bondsIn helicogenic solvents, longer polymer chainsRigid rod-like structure, nanofibers, liquid crystals
β-sheetIntermolecular hydrogen bondsShorter polymer chains, specific block copolymer compositionsLamellar assemblies

Investigation of Polymerization Mechanisms in Complex Systems

The ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (NCA) is the primary method for synthesizing PBLG. Investigating this polymerization in complex solvent systems, such as ionic liquids, provides insights into how the reaction environment affects the polymerization kinetics and the properties of the resulting polymer.

Research has shown that the ROP of γ-benzyl-L-glutamate NCA can be successfully carried out in an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMI][PF6]), using a primary amine initiator like n-butylamine. researchgate.net In this system, the polymerization proceeds as a dispersion, and under appropriate conditions, it yields poly(amino acid)s with narrow polydispersity and molecular weights close to the theoretical values. researchgate.net The resulting polymer also retains its helical secondary structure. researchgate.net

Another area of study involves the polymerization of a solvent that is intercalated within the PBLG structure. For example, benzyl methacrylate (B99206) (BzMA), a solvent with a structure similar to the PBLG side chain, can be intercalated between the PBLG helices. Subsequent polymerization of the BzMA leads to a molecular-level blend of the two polymers. nih.gov

Development of Novel Controlled Polymerization Methodologies

Significant research efforts have been dedicated to developing novel and controlled methods for the polymerization of γ-benzyl-L-glutamate NCA to produce well-defined polypeptides with controlled molecular weights and low polydispersities.

One approach involves the use of specific initiator systems. Nickel-mediated ROP has been shown to produce PBLG with a narrow molecular weight distribution. nih.govnih.govPrimary amine-initiated polymerization is a widely used method; however, it can be slow and may lack precise control. nih.govresearchgate.net

To address the limitations of traditional methods, novel catalysts and initiators have been developed. For instance, the use of a single-center trifunctional organocatalyst has been shown to significantly accelerate the primary amine-initiated ROP of BLG-NCA, allowing for the synthesis of well-defined PBLG in a much shorter time. nih.gov

Another innovative approach is the use of hexamethyldisilazane (B44280) (HMDS) as an initiator. nih.govillinois.edumdpi.com This method provides remarkable control over the polymerization, leading to PBLG with predictable molecular weights and narrow molecular weight distributions. illinois.edu The polymerization proceeds through a trimethylsilyl (B98337) carbamate (B1207046) propagating group. illinois.edu

The table below compares different controlled polymerization methodologies for γ-benzyl-L-glutamate NCA.

Polymerization MethodInitiator/CatalystKey FeaturesResulting Polymer Characteristics
Nickel-Mediated ROPNickel-based complexControlled polymerizationNarrow molecular weight distribution
Primary Amine-Initiated ROP with OrganocatalystPrimary amine / DMAPPClFast and controlled polymerizationExpected molecular weight, narrow dispersity
Hexamethyldisilazane (HMDS)-Mediated ROPHexamethyldisilazaneLiving polymerization, good controlPredictable molecular weight, narrow dispersity

Future Directions and Emerging Research Frontiers in 3r Benzyl L Glutamate Nca Chemistry

Precision Polymerization for Tailored Polypeptide Architectures

The ability to precisely control the ring-opening polymerization (ROP) of 3R-Benzyl-L-glutamate NCA is paramount for creating polypeptides with specific, predetermined architectures. Recent advancements have focused on developing living polymerization techniques that minimize side reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, Đ ≈ 1). nih.govacs.org This level of control is crucial for producing complex structures such as block copolymers and star-shaped polypeptides. rsc.orgresearchgate.net

A variety of initiators and catalysts are being explored to achieve this precision. Transition-metal complexes and organocatalytic systems have shown promise in mediating controlled ROP. nih.govnih.gov For instance, the use of dendritic initiators, such as polypropylene (B1209903) imine (PPI) dendrimers, has enabled the synthesis of well-defined star polypeptides with a high number of PBLG arms and high molar masses that are difficult to achieve with linear analogues. rsc.org Similarly, primary amine hydrochlorides, sometimes used in conjunction with tertiary amines, can initiate a controlled polymerization, allowing for the synthesis of polypeptides with predictable molar masses. mpg.de

The development of these controlled polymerization methods opens the door to creating sophisticated polypeptide architectures. By sequentially adding different NCA monomers, well-defined block copolymers can be synthesized. This allows for the combination of the properties of PBLG with other polypeptides, leading to materials with unique self-assembly behaviors and functionalities.

Table 1: Comparison of Initiator Systems for Controlled ROP of BLG-NCA

Initiator/Catalyst System Key Advantages Resulting Architectures Reference
Primary Amine / Tertiary Amine Reduced reaction times, good control Linear, Block Copolymers mpg.de
Dendritic Amines (e.g., PPI) High molar mass, defined number of arms Star Polypeptides rsc.org
Organocatalysts (e.g., DMAPPCl) Fast polymerization, narrow dispersity Linear Polypeptides nih.gov

Integration with Advanced Manufacturing Techniques

The translation of precision polypeptide synthesis from the lab to industrial-scale applications requires integration with advanced manufacturing techniques. A significant development in this area is the application of continuous flow chemistry to the ROP of NCAs. core.ac.uk Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. For the polymerization of BLG-NCA, carrying out the reaction in a silicon microflow reactor has been shown to dramatically accelerate the rate of polymerization—achieving high conversion in minutes compared to hours in batch mode. core.ac.uk This acceleration is attributed to the highly efficient removal of CO2, a byproduct of the polymerization, through the permeable reactor tubing, which shifts the reaction equilibrium forward. core.ac.uk

Furthermore, fully automated flow peptide synthesis systems are being developed that enable the sequence-specific creation of peptides using NCA monomers. researchgate.netnih.gov These systems combine robotic liquid handling for the coupling steps with continuous flow methods for efficient deprotection, offering a route to high-yield, high-purity polypeptides with minimal manual intervention. researchgate.net This technology has the potential to revolutionize the production of custom polypeptide sequences for research and therapeutic applications.

Another relevant manufacturing technique is electrospinning, which has been used to produce nanofibrous membranes from PBLG. nih.gov The process can induce the formation of a highly crystalline, α-helical conformation in the post-spun fibers, demonstrating how manufacturing methods can be used to control the secondary structure and material properties of the final product. nih.gov

Computational and Theoretical Modeling of NCA Polymerization and Polypeptide Self-Assembly

Computational and theoretical methods are becoming indispensable tools for understanding and predicting the behavior of BLG-NCA polymerization and the subsequent self-assembly of PBLG chains. Density Functional Theory (DFT) has been extensively used to investigate the mechanisms of amine-mediated ROP of NCAs. acs.orgnih.govdntb.gov.uafrontiersin.orgacs.org These studies provide detailed insights into the Gibbs free energy profiles of the elementary reaction steps, helping to identify the rate-determining steps and understand the roles of different initiators. acs.orgacs.org For example, DFT calculations have shown that for amine-initiated ROP, the initial amine addition to the carbonyl group is the rate-determining step, rather than the subsequent decarboxylation. acs.orgacs.org

Molecular dynamics (MD) simulations are being employed to study the self-assembly of PBLG peptides. bohrium.comresearchgate.net All-atom MD simulations can rationalize how molecular-level details influence the formation of different supramolecular structures (polymorphism). bohrium.com These simulations can quantify the driving forces for self-assembly, such as the balance between peptide-peptide and peptide-solvent interactions. bohrium.com Other studies have investigated the structure and dynamics of PBLG oligopeptides, revealing how chain length influences the competition between α-helical and β-sheet secondary structures and their assembly into lamellar or columnar arrangements. acs.orgnih.govresearchgate.net This fundamental understanding is critical for designing PBLG-based materials with specific nanoscale morphologies and properties.

Expanding the Scope of Functional Monomers Derived from L-Glutamate

While 3R-Benzyl-L-glutamate NCA is a cornerstone monomer, significant research is focused on developing new L-glutamate-derived NCAs with diverse side-chain functionalities. mdpi.com This strategy avoids the often harsh conditions required for post-polymerization modification of PBLG. nih.govacs.org By incorporating functional groups directly into the monomer, polypeptides with precisely placed functionalities can be synthesized.

One successful approach involves synthesizing L-glutamate NCA monomers with pendant, conjugation-amenable groups that remain intact during polymerization. For example, γ-(4-vinylbenzyl)-L-glutamate NCA has been prepared and polymerized in a controlled manner. nih.govacs.orgresearchgate.net The resulting polymer, poly(γ-(4-vinylbenzyl)-L-glutamate), contains vinyl groups along its backbone that can be efficiently modified through various vinyl chemistries, providing access to a wide array of functional polypeptides. nih.gov Other strategies involve the synthesis of functional PBLG copolymers through ester exchange reactions of pre-formed PBLG with functional alcohols containing chloro, azido, allyl, or propargyl groups. researchgate.netbio-materials.com.cn These pendant groups can then be used in subsequent reactions, such as "click" chemistry, to attach a variety of molecules. researchgate.net

Table 2: Examples of Functional Monomers Derived from L-Glutamate

Monomer Name Functional Group Potential Post-Polymerization Chemistry Reference
γ-(4-vinylbenzyl)-L-glutamate NCA Vinyl Thiol-ene coupling, radical additions, etc. nih.govacs.org
γ-(4-propargyloxybenzyl)-L-glutamate NCA Alkyne Copper-catalyzed azide-alkyne cycloaddition (CuAAC) researchgate.net

Towards Sustainable and Green Synthesis Routes for 3R-Benzyl-L-glutamate NCA

The conventional synthesis of NCAs, including BLG-NCA, has historically relied on the use of hazardous reagents, most notably phosgene (B1210022) or its derivatives like triphosgene (B27547) (the Fuchs-Farthing method). mdpi.commdpi.com A major thrust in modern NCA chemistry is the development of safer, more environmentally friendly, and sustainable synthesis routes that avoid these toxic chemicals.

Several phosgene-free methods are now emerging. One approach utilizes diphenyl carbonate or other bisarylcarbonates as starting materials. researchgate.netresearchgate.net Another promising "green" method involves the direct reaction of amino acids with carbon dioxide (CO2), an abundant and non-toxic C1 feedstock, using a coupling reagent like n-propylphosphonic anhydride (B1165640) (T3P). rsc.orgresearchgate.net This method is advantageous as it often requires only simple workup procedures to yield high-purity NCAs. rsc.orgresearchgate.net A simple and safe method using the T3P reagent with Boc-protected amino acids has also been described as phosgene- and halogen-free, generating non-toxic byproducts. nih.govacs.org

Q & A

Basic Questions

Q. What are the recommended storage and handling protocols for 3R-Benzyl-L-glutamate NCA to ensure experimental reproducibility?

  • Answer : For benzyl-protected amino acid derivatives like γ-Benzyl-L-glutamate, storage at 0–6°C in airtight containers under inert gas (e.g., nitrogen) is critical to prevent hydrolysis or oxidation. Purity (>95% via HPLC) should be verified before use, and aliquots should be prepared to minimize freeze-thaw cycles .

Q. How can researchers validate the purity and structural integrity of 3R-Benzyl-L-glutamate NCA prior to use in polymerization studies?

  • Answer : Combine HPLC analysis (to confirm ≥95% purity) with spectroscopic techniques:

  • NMR : Verify benzyl group presence (aromatic protons at δ ~7.3 ppm) and glutamate backbone signals.
  • FT-IR : Confirm carbonyl stretching (~1750 cm⁻¹ for anhydride groups).
  • Mass spectrometry : Validate molecular weight (260.29 g/mol for related derivatives) .

Q. What experimental precautions are necessary when working with benzyl-protected amino acid NCAs in moisture-sensitive reactions?

  • Answer : Use anhydrous solvents (e.g., THF, DMF) purified via molecular sieves. Perform reactions under inert atmosphere (Ar/N₂) and monitor humidity (<10% RH). Quench residual monomers post-polymerization with degassed methanol to avoid side reactions .

Advanced Research Questions

Q. How can Necessary Condition Analysis (NCA) identify critical thresholds in the ring-opening polymerization of 3R-Benzyl-L-glutamate NCA?

  • Answer : NCA evaluates hypotheses (e.g., "monomer purity >95% is necessary for high molecular weight polymers"). Steps include:

  • Data collection : Vary purity (X) and measure polymer MW (Y).
  • Ceiling line analysis : Determine if X ≤ threshold (e.g., 95%) consistently corresponds to low Y.
  • Effect size : Calculate "scope" (proportion of cases violating necessity). A scope >0.1 indicates a practically relevant condition .

Q. What methodological challenges arise when applying Noncompartmental Analysis (NCA) to pharmacokinetic studies of benzyl-protected prodrugs?

  • Answer : NCA requires precise AUC calculations from sparse time-concentration data. Challenges include:

  • Trapezoidal method adjustments : Use linear-up/log-down interpolation for elimination phases.
  • Terminal half-life estimation : Ensure sampling covers ≥3 half-lives.
  • Automation : Tools like Phoenix WinNonlin standardize parameter estimation (e.g., CL/F, Vz/F) but require validation against in vitro stability data .

Q. How can Neighborhood Component Analysis (NCA) optimize feature selection in spectroscopic datasets of polypeptide derivatives?

  • Answer : NCA reduces dimensionality by weighting features (e.g., IR peaks) that maximize class separability (e.g., polymer vs. monomer). Steps:

  • Data preprocessing : Normalize spectra and remove noise.
  • Weight optimization : Use gradient descent to maximize prediction accuracy.
  • Validation : Apply k-fold cross-validation to avoid overfitting .

Q. What strategies resolve contradictions in experimental data when 3R-Benzyl-L-glutamate NCA exhibits batch-dependent reactivity?

  • Answer : Use multimethod analysis :

  • Regression models : Identify correlations between impurity profiles (e.g., residual solvents) and reaction yields.
  • Necessary Condition Analysis (NCA) : Test if specific impurities (e.g., >0.5% water) are necessary for low yields.
  • QCA-NCA integration : Calibrate impurity thresholds using fuzzy-set logic to refine causal pathways .

Methodological Guidelines

  • Data Calibration : For NCA, transform raw data (e.g., impurity levels) into set-membership scores (0–1) using percentile thresholds or theoretical limits .
  • Sample Size : NCA requires ≥50 cases to reliably estimate ceiling lines; smaller datasets necessitate bootstrapping .
  • Reporting : Disclose purity validation methods (HPLC conditions), storage protocols, and NCA parameters (e.g., effect size, scope) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.